molecular formula C17H20N4O2 B10919284 2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10919284
M. Wt: 312.37 g/mol
InChI Key: LKJCYHBLJCAPBD-UHFFFAOYSA-N
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Description

2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves a multi-step reaction process. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of 2-hydroxybenzaldehyde and malononitrile in water at ambient temperature . This catalyst-free reaction results in the formation of the desired chromene-pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, affecting nerve impulse transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is unique due to its specific combination of a chromene ring fused with a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-amino-4-(1-ethylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H20N4O2/c1-4-21-9-10(8-20-21)14-11(7-18)16(19)23-13-6-17(2,3)5-12(22)15(13)14/h8-9,14H,4-6,19H2,1-3H3

InChI Key

LKJCYHBLJCAPBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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